molecular formula C21H22N4O5S B2512285 N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955734-07-3

N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2512285
CAS No.: 955734-07-3
M. Wt: 442.49
InChI Key: ONUZJOYQYQDZSY-UHFFFAOYSA-N
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Description

N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

  • A study by Palkar et al. (2017) involved the synthesis of novel analogs related to the compound . These analogs displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).

Inhibitory Activities

  • Research by Nagamatsu et al. (1993) explored compounds with a similar structure. They investigated their inhibitory activities against collagen-induced aggregation of rabbit blood platelets, with some compounds showing more potent activity than aspirin (Nagamatsu et al., 1993).

Antioxidant Studies

  • A study by Ahmad et al. (2012) synthesized compounds related to the specified chemical, which were screened for antioxidant activities. These compounds showed moderate to significant radical scavenging activity (Ahmad et al., 2012).

Anticancer and Anti-inflammatory Agents

  • Rahmouni et al. (2016) developed a novel series of derivatives with structures related to the chemical compound . These derivatives were evaluated for their cytotoxic and anti-5-lipoxygenase inhibition activities, suggesting potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Insecticidal Agents

  • A study by Soliman et al. (2020) synthesized biologically active heterocyclic compounds, including sulfonamide thiazole derivatives, for use as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

Antimicrobial Activities

  • Research by Mansour et al. (2020) synthesized thiazole derivatives linked to a benzo[1,3]dioxole moiety. These compounds were evaluated for their antimicrobial and antiproliferative activities, with some showing promising results (Mansour et al., 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. This could include testing its activity against various biological targets, studying its mechanism of action, and evaluating its safety and efficacy in preclinical models .

Mechanism of Action

Target of Action

The primary target of this compound is the Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound interacts with PARP-1 by binding to its active site, inhibiting its enzymatic activity . The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was found that the formation of a hydrogen bond was essential for PARP-1 inhibition activities .

Biochemical Pathways

The inhibition of PARP-1 by this compound affects the DNA repair pathway. PARP-1 is involved in the base excision repair (BER) pathway, a key pathway responsible for repairing single-strand breaks in DNA . By inhibiting PARP-1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks .

Pharmacokinetics

The compound’s inhibitory activity against parp-1 and its cellular inhibitory effects against brca-1 deficient cells (mda-mb-436) and wild cells (mcf-7) were evaluated . This suggests that the compound has the ability to penetrate cells and interact with its target, indicating good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to the accumulation of DNA damage. This can lead to cell death, particularly in cancer cells that are deficient in other DNA repair pathways . The compound displayed good antiproliferative activity on MDA-MB-436 cells and inactivity on MCF-7 cells, indicating that it has high selectivity and targeting .

Properties

IUPAC Name

N-[4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-12(26)24-6-8-25(9-7-24)20(28)14-3-5-17-18(14)22-21(31-17)23-19(27)13-2-4-15-16(10-13)30-11-29-15/h2,4,10,14H,3,5-9,11H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUZJOYQYQDZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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